molecular formula C20H15ClN4O B299111 2-amino-5-(3-chloro-4-methoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile

2-amino-5-(3-chloro-4-methoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile

Cat. No. B299111
M. Wt: 362.8 g/mol
InChI Key: RHAVZWUCLYBCLX-AWNIVKPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-5-(3-chloro-4-methoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile is a compound that has been of interest to the scientific community due to its potential applications in various fields. It is a member of the cyclopenta[b]pyridine family of compounds and has been found to exhibit significant biological activity.

Mechanism of Action

The mechanism of action of 2-amino-5-(3-chloro-4-methoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile is not fully understood. However, it is believed to exert its biological activity by inhibiting certain enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
This compound has been found to exhibit several biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to inhibit the growth of certain cancer cells. Additionally, it has been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-amino-5-(3-chloro-4-methoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile is its broad spectrum of biological activity. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activity, making it a potentially useful compound in a variety of research areas. However, one limitation of this compound is its complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are several future directions for research on 2-amino-5-(3-chloro-4-methoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile. One area of interest is its potential applications in the treatment of neurological disorders such as Alzheimer's disease. Another area of interest is its potential as a novel antimicrobial or antitumor agent. Additionally, further research is needed to fully understand the mechanism of action of this compound and to identify any potential side effects or limitations.

Synthesis Methods

The synthesis of 2-amino-5-(3-chloro-4-methoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile is a complex process that involves several steps. The initial step involves the reaction of 3-chloro-4-methoxybenzaldehyde with malononitrile to form 3-chloro-4-methoxybenzylidene malononitrile. This compound is then reacted with 2,4-pentanedione to form this compound.

Scientific Research Applications

2-amino-5-(3-chloro-4-methoxybenzylidene)-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile has been extensively studied for its potential applications in various fields. It has been found to exhibit significant antimicrobial, antitumor, and anti-inflammatory activity. It has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease.

properties

Molecular Formula

C20H15ClN4O

Molecular Weight

362.8 g/mol

IUPAC Name

(5E)-2-amino-5-[(3-chloro-4-methoxyphenyl)methylidene]-4,6-dimethylcyclopenta[b]pyridine-3,7-dicarbonitrile

InChI

InChI=1S/C20H15ClN4O/c1-10-13(6-12-4-5-17(26-3)16(21)7-12)18-11(2)15(9-23)20(24)25-19(18)14(10)8-22/h4-7H,1-3H3,(H2,24,25)/b13-6+

InChI Key

RHAVZWUCLYBCLX-AWNIVKPZSA-N

Isomeric SMILES

CC\1=C(C2=C(/C1=C/C3=CC(=C(C=C3)OC)Cl)C(=C(C(=N2)N)C#N)C)C#N

SMILES

CC1=C(C2=C(C1=CC3=CC(=C(C=C3)OC)Cl)C(=C(C(=N2)N)C#N)C)C#N

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC(=C(C=C3)OC)Cl)C(=C(C(=N2)N)C#N)C)C#N

Origin of Product

United States

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